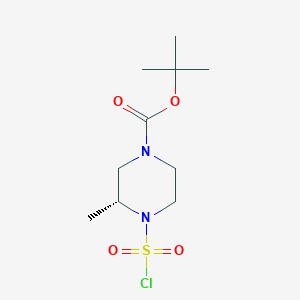

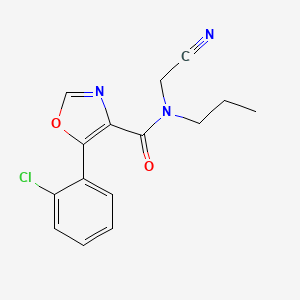

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms. It is derived from butane and has a formula of (CH3)3C . The compound you mentioned likely contains this tert-butyl group along with a piperazine ring and a sulfonyl chloride group, but without specific information or a known structure, it’s difficult to provide a detailed description .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarizing characteristic applications. It is used in various chemical transformations . The specific chemical reactions involving “Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate” would depend on the exact structure and properties of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tert-butyl compounds are generally colorless and have a camphor-like odor. They are miscible with water, ethanol, and diethyl ether .Scientific Research Applications

1. Histamine H4 Receptor Ligands

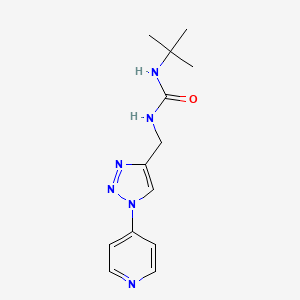

Tert-butyl derivatives, including tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate, have been explored in the context of histamine H4 receptor ligands. For instance, compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, demonstrated efficacy as an anti-inflammatory agent in animal models and showed antinociceptive activity in pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Oxidation Coupling in Organic Synthesis

Tert-butyl derivatives have been used in oxidation coupling processes in organic synthesis. In a study on the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbazate was employed as a coupling reagent. This method demonstrates the versatility of tert-butyl derivatives in metal- and base-free conditions (Xie et al., 2019).

3. Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, a related category, are pivotal in the asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of various highly enantioenriched amines. This methodology is significant in the synthesis of alpha-branched and alpha, alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).

4. Crystallographic Studies

The structural aspects of tert-butyl derivatives have been studied crystallographically. An example is the analysis of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, where the compound's six-membered ring adopts a distinct configuration. This study is important for understanding the structural properties of tert-butyl derivatives (Kolter et al., 1996).

5. Catalytic Asymmetric Oxidation

Tert-butyl disulfide has been subjected to catalytic asymmetric oxidation, producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess. This product is a precursor to chiral tert-butanesulfinyl compounds, essential in various organic syntheses (Cogan et al., 1998).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would involve its interaction with biological targets in the body. Without specific information, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride](/img/structure/B2884469.png)

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)

![5-Ethyl-4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2884476.png)

![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)